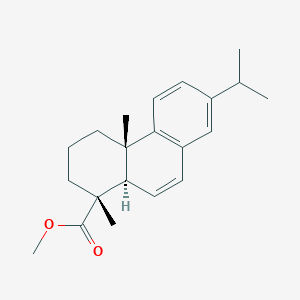

Methyl 6-dehydroabietate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-dehydroabietate is a useful research compound. Its molecular formula is C21H28O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Activities

Methyl 6-dehydroabietate has been investigated for its potential therapeutic effects in various medical conditions:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values in the low microgram range .

- Anticancer Potential : Some studies have shown that derivatives of dehydroabietic acid, including this compound, can induce apoptosis in cancer cells and inhibit tumor growth. For example, specific derivatives demonstrated promising inhibitory effects against HeLa and BEL-7402 cancer cell lines .

- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Applications in Pharmaceuticals

The pharmaceutical applications of this compound are particularly noteworthy:

- Metabolic Disorders : this compound has been shown to counteract insulin resistance and hepatic steatosis induced by high-fat diets. This effect is attributed to its modulation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolic regulation .

- Wound Healing : Studies suggest that formulations containing this compound can promote wound healing by exhibiting antimicrobial activity while enhancing tissue regeneration .

Agricultural Applications

In agriculture, this compound is explored for its bioactive properties:

- Pesticidal Activity : The compound has demonstrated potential as a natural pesticide due to its antimicrobial properties, providing an eco-friendly alternative to synthetic pesticides.

- Plant Growth Promotion : Some research indicates that compounds derived from dehydroabietic acid may enhance plant growth and resistance to pathogens, contributing to sustainable agricultural practices.

Material Science Applications

This compound is also being investigated for its applications in materials science:

- Biodegradable Polymers : Due to its natural origin and favorable properties, it is being studied as a component in the development of biodegradable polymers, which could reduce environmental impact compared to conventional plastics.

- Adhesives and Coatings : The compound’s chemical structure makes it suitable for use in adhesives and coatings, particularly those requiring enhanced durability and resistance to environmental degradation.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Dehydroabietic Acid | Bicyclic structure, lacks methyl group | Precursor to this compound |

| Abietic Acid | Bicyclic structure with additional functional groups | Commonly used in resins and adhesives |

| Taxodione | Related bicyclic structure | Exhibits unique biological activities |

特性

CAS番号 |

18492-76-7 |

|---|---|

分子式 |

C21H28O2 |

分子量 |

312.4 g/mol |

IUPAC名 |

methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C21H28O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7-10,13-14,18H,6,11-12H2,1-5H3/t18-,20-,21-/m1/s1 |

InChIキー |

GNEXBBYESLSHNT-HMXCVIKNSA-N |

SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C |

異性体SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3C=C2)(C)C(=O)OC)C |

正規SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。